molecular formula C6H13N3O B14755024 Isopropyl methyl ketone semicarbazone CAS No. 617-67-4

Isopropyl methyl ketone semicarbazone

Cat. No.: B14755024
CAS No.: 617-67-4
M. Wt: 143.19 g/mol
InChI Key: ZZDDKDAGFXIWOL-UHFFFAOYSA-N
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Description

[(E)-3-methylbutan-2-ylideneamino]urea is an organic compound that belongs to the class of urea derivatives Urea derivatives are known for their wide range of applications in various fields, including agriculture, medicine, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-3-methylbutan-2-ylideneamino]urea typically involves the reaction of an appropriate amine with an isocyanate. One common method is the nucleophilic addition of amines to isocyanates, which can be carried out under mild conditions. For example, the reaction of 3-methylbutan-2-amine with an isocyanate in the presence of a suitable catalyst can yield [(E)-3-methylbutan-2-ylideneamino]urea .

Industrial Production Methods

Industrial production of urea derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts, such as metal triflates, can enhance the efficiency of the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

[(E)-3-methylbutan-2-ylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

[(E)-3-methylbutan-2-ylideneamino]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-3-methylbutan-2-ylideneamino]urea involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, which can lead to changes in metabolic processes .

Comparison with Similar Compounds

[(E)-3-methylbutan-2-ylideneamino]urea can be compared with other urea derivatives, such as:

[(E)-3-methylbutan-2-ylideneamino]urea is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

617-67-4

Molecular Formula

C6H13N3O

Molecular Weight

143.19 g/mol

IUPAC Name

(3-methylbutan-2-ylideneamino)urea

InChI

InChI=1S/C6H13N3O/c1-4(2)5(3)8-9-6(7)10/h4H,1-3H3,(H3,7,9,10)

InChI Key

ZZDDKDAGFXIWOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NNC(=O)N)C

Origin of Product

United States

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